d-Ephedrine

Description

Ephedrine was first described in western literature in 1888, as a naturally occurring component of the ephedra plant, along with [pseudoephedrine]. Ephedrine acts as both a direct and indirect sympathomimetic. It is an alpha- and beta-adrenergic receptor agonist; however, it also causes the indirect release of norepinephrine from sympathetic neurons, inhibiting norepinephrine reuptake and displacing more norepinephrine from storage vesicles. Ephedrine is used for its vasoconstrictive, positive chronotropic, and positive inotropic effects. Ephedrine and [phenylephrine] are still used to treat hypotension, but their use in other indications has decreased due to the development of more selective adrenergic agonists. Ephedrine was granted a type 7 FDA Approval on 29 April 2016.

Ephedrine is an alpha-Adrenergic Agonist, and beta-Adrenergic Agonist, and Norepinephrine Releasing Agent. The mechanism of action of ephedrine is as an Adrenergic alpha-Agonist, and Adrenergic beta-Agonist. The physiologic effect of ephedrine is by means of Increased Norepinephrine Activity.

Ephedrine is a natural product found in Ephedra likiangensis, Ephedra pachyclada, and other organisms with data available.

Ephedrine is an alkaloid that is an hydroxylated form of phenethylamineand sympathomimetic amine, with potential bronchodilatory and anti-hypotensive activities. Following administration, ephedrine activates post-synaptic noradrenergic receptors. Activation of alpha-adrenergic receptors in the vasculature induces vasoconstriction, and activation of beta-adrenergic receptors in the lungs leads to bronchodilation.

Ephedrine is only found in individuals who have consumed this drug. Ephedrine is an alpha- and beta-adrenergic agonist that may also enhance release of norepinephrine. It has been used in the treatment of several disorders including asthma, heart failure, rhinitis, and urinary incontinence, and for its central nervous system stimulatory effects in the treatment of narcolepsy and depression. It has become less extensively used with the advent of more selective agonists. [PubChem] Ephedrine is similar in molecular structure to the well-known drugs phenylpropanolamine and methamphetamine, as well as to the important neurotransmitter epinephrine (adrenalin). Chemically, it is an alkaloid with a phenethylamine skeleton found in various plants in the genus Ephedra (family Ephedraceae). It works mainly by increasing the activity of norepinephrine (noradrenalin) on adrenergic receptors. It is most usually marketed as the hydrochloride or sulfate salt.

A phenethylamine found in EPHEDRA SINICA. PSEUDOEPHEDRINE is an isomer. It is an alpha- and beta-adrenergic agonist that may also enhance release of norepinephrine. It has been used for asthma, heart failure, rhinitis, and urinary incontinence, and for its central nervous system stimulatory effects in the treatment of narcolepsy and depression. It has become less extensively used with the advent of more selective agonists.

See also: Ephedrine Hydrochloride (has salt form); Ephedrine Sulfate (has salt form); Ephedra equisetina stem (part of).

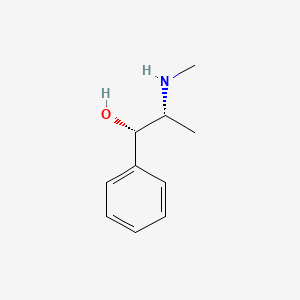

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8(11-2)10(12)9-6-4-3-5-7-9/h3-8,10-12H,1-2H3/t8-,10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWGRBVOPPLSCSI-WPRPVWTQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC=CC=C1)O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ON, C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | ephedrine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ephedrine | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022985 | |

| Record name | Ephedrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ephedrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015451 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

260 °C at 745 mm Hg, Boiling point = 255 °C (decomposes) | |

| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 15th Edition. John Wiley & Sons, Inc. New York, NY 2007., p. 505 | |

| Record name | Ephedrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01364 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 15th Edition. John Wiley & Sons, Inc. New York, NY 2007., p. 505 | |

| Record name | (L)-EPHEDRINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3072 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 56,900 mg/L at 25 °C ; 63,600 mg/L at 30 °C, Soluble in oils, Soluble in water, ethanol, ether, benzene and chloroform, 1 g dissolves in about 20 mL water, 0.2 mL alcohol, 63.6 mg/mL at 30 °C | |

| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 611 | |

| Record name | Ephedrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01364 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 611 | |

| Record name | (L)-EPHEDRINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3072 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 611 | |

| Record name | Ephedrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015451 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.0085 g/cu cm at 22 °C | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 94th Edition. CRC Press LLC, Boca Raton: FL 2013-2014, p. 3-240 | |

| Record name | (L)-EPHEDRINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3072 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Waxy solid, crystals or granules, White to colorless granules, pieces, or crystals, Plates from water | |

CAS No. |

299-42-3 | |

| Record name | Ephedrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=299-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ephedrine [USAN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ephedrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01364 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzenemethanol, .alpha.-[(1S)-1-(methylamino)ethyl]-, (.alpha.R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ephedrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ephedrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.528 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ephedrine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GN83C131XS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (L)-EPHEDRINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3072 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ephedrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015451 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

38.1 °C, 34 °C | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 666 | |

| Record name | Ephedrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01364 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 666 | |

| Record name | (L)-EPHEDRINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3072 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 666 | |

| Record name | Ephedrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015451 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Historical Scientific Context and Discovery of D Ephedrine

Early Pharmaceutical Significance of Ephedra Alkaloids

The use of plants from the Ephedra genus, known as Ma Huang in traditional Chinese medicine, dates back thousands of years. nih.govdrugs.comwikipedia.org It was traditionally used to manage conditions like asthma, colds, and fever. drugs.comnih.gov The primary active constituents responsible for these effects are alkaloids, most notably ephedrine (B3423809) and its isomers. nih.gov

In the late 19th and early 20th centuries, these traditional uses caught the attention of modern scientists. The German firm Merck began investigating the European plant Ephedra helvetica in 1888. dcu.ie The industrial manufacturing of ephedrine started in China in the 1920s, with Merck marketing it as ephetonin. wikipedia.org This led to a significant increase in the export of ephedrine from China to the West. wikipedia.org Ephedrine was introduced to Western medicine for applications such as treating asthma and as a bronchodilator. nih.govresearchgate.net Its ability to be administered orally gave it a distinct advantage over adrenaline at the time. nih.govresearchgate.net

Isolation and Initial Characterization of Ephedrine Isomers

Ephedrine possesses two chiral centers, which means it can exist in four different stereoisomeric forms. numberanalytics.com These are divided into two pairs of enantiomers: the ephedrine series and the pseudoephedrine series. dcu.ie The specific isomers are:

(-)-(1R,2S)-ephedrine (also known as L-ephedrine)

(+)-(1S,2R)-ephedrine

(+)-(1R,2R)-pseudoephedrine

(-)-(1S,2S)-pseudoephedrine numberanalytics.com

The isomer that is most commonly marketed for pharmaceutical use is (-)-(1R,2S)-ephedrine. wikipedia.org The initial elucidation of ephedrine's structure was based on the fact that its oxidation produced benzoic acid, indicating a benzene (B151609) ring with a single side chain. dcu.ie

Table 1: Properties of Ephedrine Isomers and their Hydrochloride Derivatives

| Property | (+)-Ephedrine | (-)-Ephedrine | (+)-Pseudoephedrine | (-)-Pseudoephedrine (B34784) |

|---|---|---|---|---|

| Configuration | 1S 2R | 1R 2S | 1S 2S | 1R 2R |

| Melting Point (°C) | 40 | 40 | 118 | 118 |

| [α]D | -40° (c=5, 1N HCl) | +40° (c=5, 1N HCl) | -49° (c=0.6, EtOH) | +49° (c=0.6, EtOH) |

| HCl Derivative M.P. (°C) | 218-220 | 218-220 | 185-188 | 185-188 |

| HCl Derivative [α]D | +34.3° (c=5, WATER) | -34.3° (c=5, WATER) | +68.0° (c=0.6, EtOH) | -68.0° (c=0.6, EtOH) |

Data sourced from a 1983 thesis, which may present historical values. dcu.ie

Evolutionary Origins of Ephedrine-Producing Plant Genera

The genus Ephedra belongs to the Gnetales, an ancient and morphologically diverse group of seed plants that also includes Gnetum and Welwitschia. pnas.orgnih.gov Fossil evidence, such as dispersed "ephedroid" pollen, suggests that the Gnetales lineage dates back to the Permian period, over 250 million years ago. pnas.orgnih.gov More specific megafossils confirm the presence of gnetalean features in the Early Cretaceous. pnas.orgnih.gov

Phylogenetic studies based on molecular data have consistently shown that Ephedra is a sister group to the clade formed by Gnetum and Welwitschia. pnas.orgbergianska.se The split between the Ephedra lineage and the Gnetum-Welwitschia lineage is therefore understood to be ancient. pnas.org Fossil seeds discovered in Portugal, dating to the Early Cretaceous, have been unequivocally linked to Ephedra, demonstrating that plants with the unique characteristics of this genus were established over 110 million years ago. pnas.org

Despite the ancient origins of the lineage, the diversification of modern Ephedra species is thought to be more recent, with estimates placing it between the Oligocene and Pliocene epochs. frontiersin.org Molecular phylogenies reveal that the relationships within the genus are strongly correlated with geography, with distinct clades for the Americas, Asia, and the Europe-Mediterranean region. conifers.org The New World species form a monophyletic group that is nested within the Old World taxa, suggesting a derivation from them. nih.gov

Stereochemical Considerations of Ephedrine and D Ephedrine

Isomeric Forms and Chiral Centers of Ephedrine (B3423809)

Isomeric Forms and Chiral Centers of Ephedrine

The ephedrine molecule possesses two stereogenic carbon atoms, leading to the existence of four stereoisomers. stackexchange.com These are grouped into two pairs of enantiomers: ephedrine and pseudoephedrine. chiralpedia.com The ephedrine enantiomers have the erythro configuration, where similar groups are on the same side in a Fischer projection, while the pseudoephedrine enantiomers have the threo configuration, with similar groups on opposite sides. chiralpedia.com

Nomenclature and Absolute Configuration of d-Ephedrine and its Diastereoisomers

The nomenclature of ephedrine isomers can be confusing. The dextrorotatory (+)-ephedrine is also referred to as this compound. wikipedia.org Its absolute configuration is (1S,2R). chemspider.com Its enantiomer, (-)-ephedrine or l-ephedrine, has the (1R,2S) configuration. wikipedia.orgnih.gov The diastereomers of ephedrine are pseudoephedrine. (+)-Pseudoephedrine has the (1S,2S) configuration, and (-)-pseudoephedrine (B34784) has the (1R,2R) configuration. researchgate.netpace.edu

| Isomer | Systematic Name | Absolute Configuration | Optical Rotation |

|---|---|---|---|

| This compound | (1S,2R)-2-(methylamino)-1-phenylpropan-1-ol | (1S,2R) | (+) |

| l-Ephedrine | (1R,2S)-2-(methylamino)-1-phenylpropan-1-ol | (1R,2S) | (-) |

| (+)-Pseudoephedrine | (1S,2S)-2-(methylamino)-1-phenylpropan-1-ol | (1S,2S) | (+) |

| (-)-Pseudoephedrine | (1R,2R)-2-(methylamino)-1-phenylpropan-1-ol | (1R,2R) | (-) |

Conformational Analysis of Ephedrine Isomers in Solution

The conformational preferences of ephedrine isomers in solution have been a subject of detailed study. In non-polar solvents, NMR studies have indicated that both ephedrine and pseudoephedrine exist in conformations that allow for intramolecular hydrogen bonding between the hydroxyl and amino groups. cdnsciencepub.com However, the degree of this bonding differs. Pseudoephedrine exhibits a greater tendency for intramolecular hydrogen bonding compared to ephedrine, which shows a higher degree of intermolecular hydrogen bonding. cdnsciencepub.com

Molecular mechanics and quantum mechanical calculations have further elucidated these conformational landscapes. researchgate.net For the ionic form of ephedrine, these studies show that the experimentally observed conformations are local energy minima, not the global minimum. researchgate.net An intramolecular hydrogen bond between the protonated amino group (N+H) and the hydroxyl group (OH) is a dominant feature in the low-energy conformations. researchgate.net The conformational space of ephedrine is largely defined by rotation around the C-C bond connecting the phenyl and amino-alcohol groups. csic.es Ephedrine tends to adopt an extended alkyl chain conformation, while pseudoephedrine can exist in both extended and folded conformations. csic.escsic.es This difference in conformational freedom has significant implications for their intermolecular interactions.

Chirality as a Determinant of Biological Activity

The stereochemistry of ephedrine isomers is a critical determinant of their biological activity. The different spatial arrangements of the functional groups on the chiral centers lead to distinct interactions with biological receptors. researchgate.net For instance, ephedrine isomers with the (1R,2S) configuration generally exhibit direct effects on adrenergic receptors, while isomers with (1S,2S) and (1S,2R) configurations tend to have indirect actions, primarily through the release of norepinephrine (B1679862). researchgate.net

Influence of Stereochemistry on Molecular Interactions and Crystal Structures

The distinct three-dimensional structures of ephedrine diastereomers directly influence their intermolecular interactions and, consequently, their crystal structures. The different conformational possibilities of ephedrine and pseudoephedrine lead to variations in how they pack in the solid state.

The crystal structure of 1:1 L-ephedrine D-tartrate has been determined to be monoclinic, belonging to the P21 space group. rsc.org In the crystal structure of N-acetylephedrine, a derivative, both intramolecular and intermolecular hydrogen bonds are observed, influencing the molecular conformation and packing. springermedizin.de

Supramolecular Aggregation and Structure-Directing Effects in Crystallization

A notable difference between ephedrine and pseudoephedrine lies in their supramolecular aggregation behavior, particularly in solution. csic.esresearchgate.net Fluorescence spectroscopy has revealed that ephedrine has a much stronger tendency to form aggregates through π-π stacking interactions between the phenyl rings than pseudoephedrine. researchgate.netacs.org

This difference in aggregation is attributed to their distinct conformational preferences. csic.esacs.org The extended conformation favored by ephedrine facilitates the formation of supramolecular dimers. csic.es In contrast, the stable folded conformation of pseudoephedrine creates steric hindrance, preventing the close approach of another molecule and thus inhibiting aggregation. csic.esacs.org This disparity in supramolecular chemistry has been observed to influence their roles as structure-directing agents in the crystallization of nanoporous materials like aluminophosphates. csic.esresearchgate.net Ephedrine's strong aggregation tendency can lead to the formation of layered phases, whereas pseudoephedrine is more efficient in directing the crystallization of specific framework structures. csic.esresearchgate.net

Optical Rotatory Dispersion and Circular Dichroism Studies of Ephedrine Diastereoisomers

Optical rotatory dispersion (ORD) and circular dichroism (CD) are powerful techniques for studying the stereochemistry of chiral molecules like the ephedrine isomers. cdnsciencepub.comresearchgate.netcdnsciencepub.com These methods measure the differential interaction of the molecule with left and right circularly polarized light.

Studies on all four diastereoisomers of ephedrine have shown that the Cotton effect associated with the ¹Lb absorption band is a reliable indicator of the absolute configuration. cdnsciencepub.comresearchgate.net However, the ¹La band can dominate the ORD spectra, potentially leading to incorrect assignments. cdnsciencepub.comresearchgate.net Therefore, CD measurements are often preferred for their clarity. cdnsciencepub.comresearchgate.net The CD spectra of the enantiomers are nearly mirror images, and the amplitude of the signal is proportional to the enantiomeric purity. nih.gov For example, S-isomers of related compounds often show a negative Cotton effect, while R-isomers display a positive one. nih.gov These chiroptical techniques provide a rapid and convenient method for configurational assignment and for investigating the conformational properties of the ephedrine diastereoisomers in solution. cdnsciencepub.comresearchgate.net

Biosynthesis and Natural Occurrence of Ephedrine Alkaloids

Biogenetic Pathways of Ephedrine (B3423809) Alkaloids in Ephedra Species

The biosynthesis of ephedrine alkaloids is a multi-step process that begins with the common amino acid L-phenylalanine. plos.orgfrontiersin.org The pathway involves a series of enzymatic reactions that construct the characteristic phenylpropylamine skeleton. cdnsciencepub.com

Precursor Metabolism: L-Phenylalanine as a Biogenetic Origin

The journey from L-phenylalanine to ephedrine alkaloids involves the formation of a C6-C1 unit, which can be benzaldehyde (B42025) or benzoic acid. cdnsciencepub.comcdnsciencepub.com This initial component is derived from L-phenylalanine through the action of phenylalanine ammonia (B1221849) lyase (PAL). frontiersin.orgcdnsciencepub.com The remaining C2 unit of the alkaloid structure is provided by pyruvate (B1213749). cdnsciencepub.comcdnsciencepub.com

Recent research suggests two potential routes for the shortening of the L-phenylalanine side chain to produce the necessary precursors: a CoA-dependent β-oxidative pathway and a CoA-independent, non-β-oxidative pathway. plos.orgnih.gov While benzoic acid was once considered a primary intermediate, newer evidence points to benzaldehyde as a key precursor in Ephedra species. plos.orgnih.gov

An alternative pathway has also been proposed, involving the direct condensation of benzoyl-CoA and L-alanine, catalyzed by a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent α-oxoamine synthase (OAS), to form (S)-cathinone, bypassing other intermediates. researchgate.net

Enzymatic Steps: Roles of Transaminases and Reductases

Following the formation of the initial C6-C3 skeleton, a series of enzymatic transformations, including transamination and reduction, lead to the various ephedrine alkaloids. A key intermediate, 1-phenylpropane-1,2-dione, is thought to undergo transamination to yield (S)-cathinone. plos.orgnih.gov

Reductases then play a crucial role in determining the stereochemistry of the final products. (S)-cathinone reductase activity has been detected in Ephedra sinica extracts, capable of reducing (S)-cathinone to (1R,2S)-norephedrine and (1S,2S)-norpseudoephedrine. nih.govresearchgate.net The specific reductases present in a particular Ephedra accession influence the isomeric composition of the alkaloids produced. plos.org

The final step in the formation of ephedrine and pseudoephedrine is N-methylation. N-methyltransferase (NMT) activity has been identified in E. sinica, catalyzing the conversion of norephedrine (B3415761) and norpseudoephedrine (B1213554) to their methylated counterparts. nih.govnih.gov One such enzyme, PaNMT, has been shown to methylate various phenylalkylamines, including norephedrine and norpseudoephedrine. nih.gov

Variations in Alkaloid Composition Across Ephedra Accessions

Significant diversity in the content and stereochemical composition of ephedrine alkaloids exists among different Ephedra sinica accessions, even when grown under identical environmental conditions, indicating a strong genetic influence on these traits. nih.gov Studies have categorized E. sinica accessions into two main groups based on their alkaloid profiles: those that accumulate only 1R stereoisomers and those that produce both 1S and 1R stereoisomers. nih.gov This variation is directly linked to the stereospecificity of the (S)-cathinone reductase enzymes present in each accession. nih.govplos.org

For instance, accessions producing predominantly (1R,2S) isomers exhibit stereoselective (S)-cathinone reductase activity that yields (1R,2S)-norephedrine. plos.org In contrast, accessions with both 1R and 1S alkaloids show reductase activity that produces a mixture of cathine (B3424674) and (1R,2S)-norephedrine. plos.org

Table 1: Variation in Alkaloid Content Among Different Ephedra Species

| Ephedra Species | Total Ephedrine & Pseudoephedrine Content (mg/g dry weight) |

|---|---|

| Ephedra monosperma | 34.7 |

| Ephedra distachya subsp. helvetica | 20.8 |

| Ephedra major | 14 (highest in Chalous Road population) |

Environmental Factors Influencing Ephedrine Content in Botanical Sources

The accumulation of ephedrine alkaloids in Ephedra plants is not solely determined by genetics; environmental factors also play a significant role. plos.orgbioresearch.ro Climatic conditions, such as temperature and precipitation, have been shown to impact alkaloid content. plos.orgtandfonline.com

Studies on Ephedra major have revealed a positive correlation between ephedrine content and average temperature, as well as soil pH. bioresearch.ro Conversely, a negative correlation was observed between annual precipitation and ephedrine content, with higher concentrations found in arid conditions. bioresearch.ro

Altitude is another key environmental variable. frontiersin.org In some Ephedra species, such as E. saxatilis, ephedrine content has been found to increase with altitude, while pseudoephedrine content decreases. plos.org Research on E. gerardiana and E. saxatilis at high altitudes has shown that soil moisture and temperature affect the content of ephedrine and pseudoephedrine, though the response can differ between species. frontiersin.org For example, in E. saxatilis, ephedrine content was positively correlated with soil moisture, while in E. gerardiana, it was negatively correlated. frontiersin.org Seasonal variations, potentially influenced by summer precipitation, can also lead to fluctuations in alkaloid levels. tandfonline.comresearcher.life

Table 2: Influence of Environmental Factors on Ephedrine Content in Ephedra

| Environmental Factor | Effect on Ephedrine Alkaloid Content | Species Studied |

|---|---|---|

| Higher Temperature/Arid Conditions | Increased Ephedrine Content | Ephedra major |

| Higher Annual Precipitation | Decreased Ephedrine Content | Ephedra major |

| Increasing Altitude | Increased Ephedrine, Decreased Pseudoephedrine | Ephedra saxatilis |

| Soil Moisture | Positive correlation with ephedrine in E. saxatilis, negative in E. gerardiana | Ephedra saxatilis, Ephedra gerardiana |

Metabolomic Profiling of Ephedra sinica Related to Alkaloid Biosynthesis

Metabolomic studies of Ephedra sinica provide a broader understanding of the biochemical landscape related to alkaloid production. These analyses have identified numerous compounds and metabolic pathways that are active within the plant. frontiersin.org

Transcriptome profiling of E. sinica has been employed to identify gene candidates that may be involved in the biosynthesis of amphetamine-type alkaloids. plos.orgnih.gov This approach has led to the identification of genes encoding enzymes for benzoic acid metabolism, as well as candidates for the carboligase, transaminase, and reductase steps in the ephedrine pathway. plos.org

Metabolomic analysis has also confirmed the presence of key biosynthetic precursors, such as 1-phenylpropane-1,2-dione and (S)-cathinone, specifically in the young stems of E. sinica, where alkaloid biosynthesis is most active. nih.gov These precursors are absent in mature stems and roots, highlighting the spatial regulation of the biosynthetic pathway. nih.gov Furthermore, metabolomic studies comparing different Ephedra species and populations under varying environmental conditions have helped to elucidate the complex interplay between genetics and environment in determining the final alkaloid profile. frontiersin.orgfrontiersin.org

Synthetic and Semi Synthetic Methodologies for D Ephedrine

Traditional and Modern Chemical Synthesis Routes of Ephedrine (B3423809)

The synthesis of ephedrine has evolved from classical multi-step procedures to more streamlined modern approaches, including one-pot syntheses. These methods offer advantages in terms of yield, purity, and stereochemical control over extraction from natural sources. numberanalytics.com

Multistep Chemical Syntheses of Ephedrine Precursors

Historically, the synthesis of ephedrine has involved multiple steps. A common route involves the reaction of benzaldehyde (B42025) with nitroethane, which is then followed by reduction and the resolution of the resulting stereoisomers. numberanalytics.com Another established method begins with the bromination of ethanal, which, after several intermediate steps including a Grignard reaction with phenyl magnesium bromide and subsequent de-bromination with methylamine (B109427), yields (±)-ψ-ephedrine that is then resolved. dcu.ie

A different synthetic pathway to (±)-ψ-ephedrine utilizes (±)-α-methylaminopropiophenone as a precursor, which is synthesized from propiophenone (B1677668) through bromination and reaction with methylamine. dcu.ie The reduction of this ketone precursor can yield a mixture of (±)-ephedrine and (±)-ψ-ephedrine. dcu.ie Furthermore, chiral N-ethoxycarbonyl and N-benzene sulphonyl derivatives of alanine (B10760859) have been employed to produce oxygenated aromatic α-amido ketones through methods like Friedel-Crafts acylation, leading to optically active ephedrine precursors. dcu.ie

One-Pot Synthesis Approaches

To improve efficiency and reduce the number of intermediate isolation steps, one-pot synthesis strategies have been developed. These methods often combine multiple reaction steps in a single reaction vessel. For example, a one-pot enzyme cascade has been reported for the synthesis of nor(pseudo)ephedrine isomers, which are structurally related to ephedrine. researchgate.net This approach can start from inexpensive materials like benzaldehyde and pyruvate (B1213749). researchgate.net The concept of a "one-pot" process is also highlighted in methods that utilize supercritical fluids, which can simplify large-scale operations for synthesizing compounds like ephedrine. google.com Research has also been published on the one-pot synthesis of ephedrine hydrochloride. researchgate.net

Biocatalytic and Fermentation-Based Syntheses

Biocatalysis and fermentation offer greener and more stereoselective alternatives to traditional chemical synthesis for producing d-ephedrine and its precursors. unodc.org These methods often utilize whole microorganisms or isolated enzymes to catalyze specific reaction steps.

Yeast-Mediated Acyloin Condensation in this compound Precursor Formation

A key step in the semi-synthetic production of ephedrine is the formation of the precursor L-phenylacetylcarbinol (L-PAC). vu.edu.auvu.edu.au This is commercially achieved through the yeast-mediated acyloin condensation of benzaldehyde and acetaldehyde. vu.edu.auvu.edu.au Fermenting yeast, such as Saccharomyces cerevisiae, catalyzes this reaction. dcu.ievu.edu.au The process, however, can lead to the formation of by-products like benzyl (B1604629) alcohol. vu.edu.auvu.edu.au

Research has focused on optimizing this fermentation step. For instance, conducting the reaction in an organic solvent with dried yeast has been explored to improve the efficiency of L-PAC formation. vu.edu.au Another innovative approach involves using supercritical fluids like carbon dioxide as the reaction medium, which has been shown to suppress the formation of unwanted by-products and lead to high yields of L-PAC. google.comgoogle.com

The following table summarizes the key aspects of yeast-mediated L-PAC synthesis:

| Catalyst | Substrates | Product | Key Features |

| Fermenting Yeast (Saccharomyces cerevisiae) | Benzaldehyde, Acetaldehyde | L-Phenylacetylcarbinol (L-PAC) | Commercially used first step in semi-synthesis. vu.edu.auvu.edu.au |

| Dried Yeast in Organic Solvent | Benzaldehyde, Acetaldehyde | L-Phenylacetylcarbinol (L-PAC) | Aims to improve reaction efficiency. vu.edu.au |

| Yeast in Supercritical Carbon Dioxide | Benzaldehyde, Pyruvate | L-Phenylacetylcarbinol (L-PAC) | Inhibits by-product formation, resulting in high yields. google.com |

Asymmetric Biocatalysis for Specific this compound Isomers (e.g., Morganella morganii)

For the synthesis of specific ephedrine isomers, such as (1S, 2S)-ephedrine, asymmetric biocatalysis using specific microorganisms has proven effective. The bacterium Morganella morganii has been identified as a potent biocatalyst for the stereoselective synthesis of (1S, 2S)-ephedrine. ajol.infoajol.info This organism can asymmetrically reduce the prochiral carbonyl compound 1-phenyl-1-oxo-2-methylaminopropane (MAK) to produce optically pure (1S, 2S)-ephedrine. ajol.infoajol.info

A process using air-dried M. morganii cells has been developed, achieving a final concentration of 0.852 g/L of (1S, 2S)-ephedrine with an enantiomeric excess of over 99% and a molar yield of 84.4%. ajol.infoajol.info The optimal conditions for this biotransformation were found to be a phosphate (B84403) buffer with an initial pH of 7.5 at a temperature of 39°C. ajol.info This method provides a direct route to d-pseudoephedrine without the need for chemical resolution. google.com

The table below details the findings of the asymmetric biocatalysis using Morganella morganii:

| Microorganism | Substrate | Product | Yield | Enantiomeric Excess |

| Morganella morganii CMCC(B)49208 | 1-phenyl-1-oxo-2-methylaminopropane (MAK) | (1S, 2S)-ephedrine | 84.4% (molar) | >99% |

Derivatization of Ephedrine for Asymmetric Synthesis

Ephedrine and its derivatives can serve as chiral auxiliaries in asymmetric synthesis. Chiral 1,3,2-oxazaborolidines derived from ephedrine and norephedrine (B3415761) are important catalysts for the enantioselective reduction of various prochiral compounds. nih.gov A one-pot synthesis method has been developed for creating B-alkyl-1,3,2-oxazaborolidines from ephedrine. nih.gov

Furthermore, derivatization of ephedrine is a common strategy in analytical chemistry for determining the enantiomeric composition of ephedrine and related compounds. Chiral derivatizing agents, such as (L)-N-trifluoroacetyl prolyl chloride (L-TPC) and (-)-α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA), react with ephedrine enantiomers to form diastereomers that can be separated and quantified using techniques like gas chromatography-mass spectrometry (GC-MS). pace.eduresearchgate.net This allows for the precise analysis of the stereochemical purity of ephedrine samples. bts.gov

Pharmacological Mechanisms of D Ephedrine Preclinical and in Vitro Studies

Effects on Neurotransmitter Release and Reuptake Mechanisms

A primary mechanism of d-ephedrine's action is its indirect effect on adrenergic neurons, specifically its ability to increase the synaptic concentration of norepinephrine (B1679862). nih.govnih.gov This is achieved through two main processes: the inhibition of norepinephrine reuptake into the presynaptic neuron and the promotion of norepinephrine release from storage vesicles. nih.govnih.govresearchgate.net By blocking the norepinephrine transporter, this compound allows the neurotransmitter to remain in the synaptic cleft for a longer period, thereby enhancing and prolonging its action on postsynaptic adrenergic receptors. nih.govnih.gov This indirect mechanism is considered a major contributor to its sympathomimetic effects. nih.gov

Modulation of Intracellular Signaling Pathways (e.g., MAPK/ERK) in Model Organisms

Recent research has indicated that this compound can modulate intracellular signaling pathways, such as the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway. science.gov In a study using zebrafish (Danio rerio) as a model organism for a neurodevelopmental syndrome, it was found that ephedrine (B3423809) treatment could restore normal levels of MAPK/ERK signaling. science.gov The study demonstrated that ephedrine reduced the level of phosphorylated ERK (pERK), suggesting it acts downstream in the MAPK/ERK signaling cascade. science.gov This modulation of a key signaling pathway points to a broader range of cellular effects for this compound beyond its classical role as an adrenergic agonist. The MAPK/ERK pathway is known to be involved in regulating various cellular processes, including cell differentiation and the formation of the blood-epididymis barrier.

Immunological Effects on Lymphocytes (In Vitro Research)

In vitro studies have investigated the immunological effects of this compound on human peripheral lymphocytes. One study found that ephedrine did not exhibit toxic effects on unstimulated lymphocytes but instead showed immunostimulant activity, as evidenced by an increase in the cell population over a 96-hour culturing period. nih.gov Another investigation using the Comet assay concluded that ephedrine did not induce DNA damage in isolated human lymphocytes, suggesting a lack of genotoxic effects at the concentrations tested. However, other research in a lupus-prone mouse model indicated that ephedrine, acting via β-adrenergic receptors, could exacerbate autoimmune symptoms, suggesting a more complex immunomodulatory role that may be context-dependent.

Influence on Calcium Ion Dynamics and Channels in Cardiomyocytes

Preclinical and in vitro research indicates that this compound's influence on calcium ion dynamics in cardiomyocytes is primarily indirect, stemming from its sympathomimetic properties. The compound acts as both a direct and indirect agonist of adrenergic receptors, with a significant portion of its cardiovascular effect attributed to the release of norepinephrine from sympathetic nerve terminals. drugbank.com This increase in local norepinephrine concentration subsequently modulates the activity of various ion channels and calcium handling proteins within the cardiomyocytes, leading to changes in intracellular calcium ([Ca²⁺]i) levels and contractility.

The primary mechanism involves the stimulation of β-adrenergic receptors by the released norepinephrine. knmu.edu.ua This activation initiates a signaling cascade that enhances the influx of calcium ions (Ca²⁺) into the cardiomyocyte through L-type calcium channels. knmu.edu.uanih.gov This influx of "trigger Ca²⁺" is a critical step in excitation-contraction coupling, as it leads to a much larger release of Ca²⁺ from the sarcoplasmic reticulum via ryanodine (B192298) receptors (RyR). knmu.edu.ua The resulting surge in cytosolic Ca²⁺ binds to the myofilaments, initiating contraction.

Studies on isolated human and mouse atrial preparations have demonstrated that ephedrine increases the force of contraction in a concentration-dependent manner, an effect that is significantly diminished by the presence of β-receptor antagonists like propranolol. oup.com This finding supports the view that the positive inotropic effect of ephedrine is mediated by the β-adrenergic pathway, which is intrinsically linked to the modulation of Ca²⁺ dynamics.

Furthermore, research using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) has shown that ephedrine increases the spontaneous beating rate. oup.comresearchgate.net The rhythmic beating of cardiomyocytes is directly correlated with the transient rise and fall of intracellular calcium levels. researchgate.net An increase in beating rate, therefore, implies a more frequent cycling of calcium into and out of the cytoplasm.

While the primary effect of this compound on calcium dynamics appears to be secondary to norepinephrine release, it is part of a complex interplay of ion channel activities. For instance, some research has pointed to ephedrine's ability to activate slowly activated potassium channels (IKs), which can influence the repolarization phase of the cardiac action potential and indirectly affect the duration and magnitude of calcium influx. nih.gov However, the dominant effect on contractility is linked to the adrenergic-mediated enhancement of calcium signaling. An excessive increase in intracellular Ca²⁺ can lead to toxic levels, saturating the sarcoplasmic reticulum. knmu.edu.ua

The following table summarizes findings from an in vitro study on human cardiomyocytes, illustrating the dose-dependent effect of ephedrine on cardiomyocyte function, which is intrinsically linked to calcium dynamics.

| Concentration of this compound (µM) | Observed Effect on Cardiomyocytes | Implied Effect on Calcium Dynamics | Reference |

| 0.5 | Increased spontaneous beating rate | Increased frequency of intracellular calcium transients | oup.com |

| 1.0 - 3.0 | Increased force of contraction and beating rate | Enhanced calcium influx and release from sarcoplasmic reticulum | oup.com |

| 5.0 | Significant dose-response in beats per minute | Further increase in the frequency of calcium cycling | researchgate.net |

Metabolic Pathways of D Ephedrine in Vitro and Preclinical Models

Primary Biotransformation Pathways: N-Demethylation and Oxidative Deamination

The metabolism of d-ephedrine, like its l-isomer, primarily proceeds through two main biotransformation reactions: N-demethylation and oxidative deamination. nih.govnih.govpharmacompass.comresearchgate.net These pathways are responsible for the breakdown of the this compound molecule into various metabolites.

N-demethylation involves the removal of a methyl group from the nitrogen atom of the ephedrine (B3423809) molecule, leading to the formation of norephedrine (B3415761). europa.eufda.govdshs-koeln.de This process is a common metabolic route for many compounds containing a methylamino group.

Comparative Metabolic Rates of this compound vs. L-Ephedrine Isomers in Hepatic Microsomes

Studies utilizing liver microsomal preparations have revealed differences in the metabolic rates between this compound and its stereoisomer, l-ephedrine. In rabbit liver microsomes, d(-)-ephedrine was found to be metabolized at a faster rate than l(+)-ephedrine. nih.gov Specifically, the formation of benzoic acid from d(-)-ephedrine occurred at a rate approximately three times greater than that from the l(+)-isomer. nih.gov However, the relative amounts of norephedrine and 1-phenyl-1,2-propanediol formed from both ephedrine isomers were nearly identical throughout the incubation period in these in vitro models. nih.gov

Conversely, other research using rabbit hepatic preparations indicated that l(-)-ephedrine was N-demethylated at rates 15-31% greater than those observed for d(+)-ephedrine. researchgate.net These seemingly contradictory findings highlight the complexity of stereoselective metabolism and may be influenced by the specific experimental conditions and the source of the microsomal enzymes.

Table 1: Comparative In Vitro Metabolism of Ephedrine Isomers in Rabbit Liver Microsomes

| Feature | d(-)-Ephedrine | l(+)-Ephedrine | Reference |

| Overall Metabolic Rate | Faster | Slower | nih.gov |

| Rate of Benzoic Acid Formation | ~3x greater | Slower | nih.gov |

| Relative Amounts of Norephedrine and 1-phenyl-1,2-propanediol | Nearly identical | Nearly identical | nih.gov |

| N-demethylation Rate (separate study) | Slower | 15-31% greater | researchgate.net |

Identification and Quantification of Major Metabolites (e.g., Benzoic Acid, Norephedrine, Phenylpropanediol)

Following the primary biotransformation pathways, several major metabolites of this compound have been identified and quantified in preclinical studies. In vivo experiments in rabbits have shown that both d(-)- and l(+)-ephedrine are extensively metabolized. nih.gov

A significant portion of the urinary radioactivity, between 47-50%, was attributed to acidic metabolites, namely benzoic acid and its conjugate, hippuric acid . nih.gov Another key metabolite, 1-phenyl-1,2-propanediol , accounted for 4-16% of the total radioactivity in urine, appearing in both free and glucuronide-conjugated forms. nih.gov

Norephedrine , the product of N-demethylation, is also a recognized metabolite. europa.eufda.gov While its formation from both isomers was observed to be similar in vitro, nih.gov in vivo studies in humans have reported that norephedrine accounts for about 8-20% of an oral ephedrine dose. fda.gov Small amounts of unchanged ephedrine and 1-hydroxy-1-phenyl-2-propanone have also been detected in the urine of animals administered either isomer. nih.gov

Absence of Specific Conjugates (e.g., p-hydroxylated metabolites) in Preclinical Excretion Studies

Preclinical excretion studies in rabbits have indicated a notable absence of certain types of conjugated metabolites. Specifically, no significant quantities of sulfate (B86663) or glucuronide conjugates of p-hydroxylated metabolites of ephedrine or norephedrine were detectable in the urine. nih.gov This suggests that aromatic hydroxylation, a common metabolic pathway for many phenyl-containing compounds, is not a major route for ephedrine metabolism in this preclinical model. nih.govdshs-koeln.de While some studies have mentioned aromatic hydroxylation as a metabolic reaction for ephedrine in general, its significance appears to be species-dependent, with no such hydroxylation observed in humans. nih.govpharmacompass.com

Structure Activity Relationship Sar Studies of Ephedrine Isomers

Correlations Between Stereochemistry and Receptor Binding Affinities

The spatial arrangement of the functional groups in ephedrine (B3423809) isomers significantly dictates their binding affinity for adrenergic receptors (ARs). pioneerpublisher.com Research has consistently shown that the stereochemistry at both the C1 (bearing the hydroxyl group) and C2 (bearing the methyl group) positions is critical for receptor interaction.

Studies on human α-adrenergic receptor subtypes have revealed distinct binding preferences among the isomers. researchgate.netnih.gov Generally, isomers with the (1R) configuration at the first chiral center exhibit higher affinity for α-ARs. google.com For instance, (1R,2S)-ephedrine and (1R,2R)-pseudoephedrine demonstrate greater binding affinities at most α-AR subtypes compared to their (1S) counterparts. researchgate.net Specifically, at α1- and α2-ARs, the rank order of affinity for the isomers has been reported as (1R,2R) > (1R,2S) > (1S,2R) > (1S,2S). nih.gov This indicates that the orientation of the β-hydroxyl group is a key determinant for α-AR binding. nih.govresearchgate.net

The situation is similar yet distinct for β-adrenergic receptors. Studies on human β-AR subtypes have shown that (1R,2S)-ephedrine is the most potent agonist of the four isomers on all three β-AR subtypes (β1, β2, and β3). nih.govmdpi.com The rank order of potency at the human β1-AR is (1R,2S)-ephedrine > (1S,2R)-ephedrine > (1S,2S)-pseudoephedrine = (1R,2R)-pseudoephedrine. nih.gov At the human β2-AR, the order is (1R,2S)-ephedrine > (1R,2R)-pseudoephedrine ≥ (1S,2S)-pseudoephedrine > (1S,2R)-ephedrine. nih.gov Notably, d-ephedrine, which is (1S,2R)-ephedrine, shows significantly lower potency at both β1 and β2 receptors compared to its (1R,2S) enantiomer. nih.gov

These stereoselective differences highlight the precise molecular recognition required for ligand-receptor binding. The specific spatial orientation of the hydroxyl and methyl groups relative to the phenyl ring and the amino group determines the goodness of fit within the receptor's binding pocket, thereby influencing the affinity and subsequent functional activity.

Table 1: Rank Order of Potency of Ephedrine Isomers at Human β-Adrenergic Receptors

| Receptor Subtype | Rank Order of Potency (EC50 values) |

|---|---|

| β1-AR | (1R,2S)-ephedrine > (1S,2R)-ephedrine > (1S,2S)-pseudoephedrine = (1R,2R)-pseudoephedrine nih.gov |

| β2-AR | (1R,2S)-ephedrine > (1R,2R)-pseudoephedrine ≥ (1S,2S)-pseudoephedrine > (1S,2R)-ephedrine nih.gov |

| β3-AR | (1R,2S)-ephedrine shows weak partial agonist activity; other isomers are less significant. nih.gov |

Impact of Structural Modifications on Sympathomimetic Potency and Selectivity

Modifications to the basic phenethylamine (B48288) structure of this compound can significantly alter its sympathomimetic potency and selectivity for different adrenergic receptor subtypes. Key structural features that have been investigated include substitutions on the amino group, the α-carbon, the β-carbon, and the phenyl ring.

N-Methylation: The presence of a methyl group on the nitrogen atom of ephedrine, as in this compound, influences its activity. Compared to its primary amine analog, norephedrine (B3415761) (phenylpropanolamine), the N-methyl group in ephedrine decreases binding affinities at α-adrenergic receptors. wikipedia.orgnih.gov However, further increasing the size of the substituent on the amino group generally enhances β-receptor activity. th.id.au For example, the rank order of potency for alkaloids with a (1R,2S)-configuration at α-ARs is norephedrine ≥ ephedrine >> N-methylephedrine. nih.govresearchgate.net

α-Methyl Group: The methyl group on the α-carbon atom is a crucial feature. This substitution blocks oxidation by monoamine oxidase (MAO), which significantly prolongs the duration of action of compounds like ephedrine compared to phenylethylamines lacking this group. th.id.aulitfl.com

β-Hydroxyl Group: The hydroxyl group on the β-carbon is vital for direct receptor agonist activity. litfl.com Its presence decreases lipid solubility and CNS penetration. litfl.com The stereochemical orientation of this hydroxyl group is critical for receptor binding and functional activity. wikipedia.orgnih.gov The loss of this group, as seen in methamphetamine, increases lipophilicity and CNS effects. wikipedia.org

Phenyl Ring Substitution: The absence of hydroxyl groups on the phenyl ring, as in this compound, makes the molecule resistant to metabolism by catechol-O-methyltransferase (COMT), contributing to its oral efficacy and longer duration of action compared to catecholamines like epinephrine. th.id.aulitfl.com Introducing substituents onto the phenyl ring can modulate activity. For instance, a 4-chloro substituted ephedrine analog showed a stronger antispasmodic effect than ephedrine itself. dcu.ie Conversely, a 4-hydroxy substitution, as in oxilofrine, alters the compound's properties. wikipedia.org

Table 2: Effect of Structural Modifications on this compound's Pharmacological Profile

| Structural Modification | Impact on Activity | Reference(s) |

|---|---|---|

| Removal of N-methyl group (forms Norephedrine) | Increases affinity for α-adrenergic receptors. | wikipedia.orgnih.gov |

| Removal of α-methyl group | Decreases duration of action due to MAO metabolism. | th.id.aulitfl.com |

| Removal of β-hydroxyl group (forms Methamphetamine) | Increases lipophilicity and CNS penetration. | wikipedia.org |

| Addition of hydroxyl groups to phenyl ring (forms Catecholamine) | Increases potency at adrenergic receptors but decreases oral efficacy and duration of action. | th.id.aulitfl.com |

Comparative Analysis of this compound with Related Phenethylamine Derivatives

The pharmacological profile of this compound is best understood when compared with other structurally related phenethylamine derivatives. These comparisons further illuminate the principles of SAR.

This compound vs. d-Pseudoephedrine: this compound ((1S,2R)-ephedrine) and d-pseudoephedrine ((1S,2S)-pseudoephedrine) are diastereomers, differing only in the stereochemistry at the C1 position. acs.org This single change results in significant pharmacological differences. This compound generally exhibits more potent central nervous system stimulation than d-pseudoephedrine. capes.gov.br While both have sympathomimetic effects, pseudoephedrine is considered to have much weaker direct agonist activity at adrenergic receptors and acts primarily through an indirect mechanism of norepinephrine (B1679862) release. pharmaguideline.comwikipedia.org

This compound vs. Norephedrine (Phenylpropanolamine): Norephedrine lacks the N-methyl group of ephedrine. wikipedia.org As mentioned, this leads to a higher binding affinity for α-adrenergic receptors. wikipedia.orgnih.gov Both compounds have complex mechanisms of action, but the N-methylation in this compound contributes to its distinct profile of direct and indirect sympathomimetic effects.

This compound vs. Methamphetamine: Methamphetamine lacks the β-hydroxyl group present in this compound. wikipedia.org This structural difference dramatically increases its lipophilicity (log P of 2.1 for methamphetamine vs. 1.13 for ephedrine) and its ability to cross the blood-brain barrier, resulting in much more potent central stimulant effects. wikipedia.org The hydroxyl group in ephedrine makes it less potent than methamphetamine. wikidoc.org

This compound vs. Phenylephrine: Phenylephrine differs from ephedrine by having a hydroxyl group on the phenyl ring (at the meta position) and lacking the α-methyl group. researchgate.net It is a potent, direct-acting α1-adrenergic agonist with very weak β-receptor activity. th.id.au This contrasts with this compound's mixed and broader spectrum of action on both α- and β-receptors, largely through indirect mechanisms. nih.govdrugbank.com

Table 3: Comparison of this compound with Related Phenethylamine Derivatives

| Compound | Key Structural Difference from this compound | Primary Mechanism/Effect Difference | Reference(s) |

|---|---|---|---|

| d-Pseudoephedrine | Diastereomer (different stereochemistry at C1). | Weaker CNS stimulation; primarily indirect action. | capes.gov.brpharmaguideline.comwikipedia.org |

| Norephedrine | Lacks the N-methyl group. | Higher affinity for α-adrenergic receptors. | wikipedia.orgnih.gov |

| Methamphetamine | Lacks the β-hydroxyl group. | More potent CNS stimulant; higher lipophilicity. | wikipedia.orgwikidoc.org |

| Phenylephrine | Lacks α-methyl group; has a meta-hydroxyl on the phenyl ring. | Potent, direct-acting α1-agonist. | th.id.auresearchgate.net |

Advanced Analytical Methodologies for D Ephedrine Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of d-ephedrine, enabling its separation from related alkaloids, isomers, and matrix components.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the qualitative and quantitative analysis of this compound and its related compounds. sci-hub.se A key challenge in ephedrine (B3423809) analysis is the separation of its diastereomers, such as pseudoephedrine. HPLC methods have been developed to achieve this separation, often employing reversed-phase columns. tandfonline.comresearchgate.net For instance, a simple and sensitive HPLC method can determine trace amounts of ephedrine and pseudoephedrine in high-purity methamphetamine samples without requiring complex extraction or derivatization procedures. sci-hub.senih.gov In one such method, analytes were separated on a CAPCELLPACK C18 column with a mobile phase of 50 mM KH₂PO₄-acetonitrile (94:6 v/v) and detected by UV absorbance at 210 nm, achieving detection limits as low as 3 ppm. nih.gov Other methods have been optimized for analyzing ephedrine alkaloids in herbal materials, demonstrating the versatility of HPLC. nih.gov

Ultra-Fast Liquid Chromatography (UFLC), a variation of HPLC that uses columns with smaller particles and higher pressures, offers significant reductions in analysis time while maintaining high resolution. A reversed-phase UFLC method has been described for the quantitative determination of ephedrine hydrochloride in pharmaceutical injections. lpnu.ua This method utilized a methanol-water mobile phase (55:45, v/v) with the aqueous phase adjusted to pH 3.5, and UV detection at 260 nm. lpnu.ua The UFLC method demonstrated a significantly lower limit of detection (0.0044 mmol•l⁻¹) compared to a corresponding turbidimetric method (0.4 mmol•l⁻¹), highlighting its superior sensitivity. lpnu.ua UFLC-MS/MS methods further enhance sensitivity and selectivity, enabling the detection of ephedrine analogues at concentrations below 0.5 ng/mL in complex matrices like urine. nih.govresearchgate.net

| Parameter | HPLC Method nih.gov | UFLC Method lpnu.ua |

|---|---|---|

| Application | Trace ephedrine in methamphetamine | Ephedrine HCl in injections |

| Column | CAPCELLPACK C18 MGII | Not specified |

| Mobile Phase | 50 mM KH₂PO₄-acetonitrile (94:6 v/v) | Methanol-water (55:45, v/v), pH 3.5 |

| Detection | UV at 210 nm | UV at 260 nm |

| Limit of Detection (LOD) | 3 ppm | 0.0044 mmol·l⁻¹ |

| Sample Preparation | Simple dissolution | Not specified |

High-Performance Thin-Layer Chromatography coupled with Mass Spectrometry (HPTLC-MS) serves as a powerful tool for the rapid separation and conclusive identification of this compound and its analogues. bohrium.comresearchgate.net This technique is particularly valuable in forensic analysis where the identification of isomeric compounds is crucial. bohrium.com A significant advantage of HPTLC-MS is that it requires minimal sample preparation, avoiding time-consuming extraction and derivatization steps that are often necessary for other methods like Gas Chromatography-Mass Spectrometry (GC-MS). bohrium.comresearchgate.net

For the analysis of ephedrine analogues, samples are dissolved in a solvent like methanol (B129727) and spotted on an HPTLC plate (e.g., Si 60 F₂₅₄). bohrium.com A mobile phase consisting of n-butyl acetate–acetone–n-butanol–5 M ammonia (B1221849)–methanol (4:2:2:1:1, v/v) has been shown to achieve good separation of ephedrine from its analogues, pseudoephedrine and phenylpropanolamine. bohrium.comresearchgate.net After separation on the plate, the specific spot corresponding to the analyte of interest can be directly subjected to mass spectrometry for confirmed identification. bohrium.com This combination of efficient separation and definitive mass-based detection makes HPTLC-MS a quick, easy, and conclusive methodology for analogue analysis. researchgate.net

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound and assessing the purity of samples.

Nuclear Magnetic Resonance (NMR) spectroscopy is a potent tool for the structural elucidation and quantitative analysis of this compound. nih.gov Quantitative NMR (qNMR) offers several advantages over chromatographic methods, including rapid implementation and the ability to simultaneously quantify multiple compounds without extensive sample pretreatment or the need for standard compounds. nih.govresearchgate.net

Proton NMR (¹H-NMR) is particularly useful. In the ¹H-NMR spectrum of ephedrine alkaloids, characteristic signals can be well-separated, allowing for quantification. researchgate.net For example, the target proton (H-1) of ephedrine resonates as a doublet at approximately δ 4.76 ppm. researchgate.net Two-dimensional (2D) NMR techniques, such as HSQC-TOCSY, are employed to definitively confirm the locations of specific signals. nih.govresearchgate.net Furthermore, solid-state ¹³C cross-polarization magic angle spinning (CP/MAS) NMR spectroscopy has been used to investigate the interaction energies between ephedrine stereoisomers in noncrystalline solid mixtures, correlating spectroscopic data with thermodynamic properties. nih.gov This demonstrates NMR's utility in probing intermolecular interactions. nih.gov

Mass Spectrometry (MS) is a highly sensitive technique used for confirming the molecular weight and structure of this compound, as well as for its quantification. When coupled with liquid chromatography (LC-MS/MS), it provides exceptional selectivity and sensitivity for analyzing this compound in complex biological matrices like plasma and urine. nih.govnih.gov

In MS analysis, this compound typically exhibits a molecular ion [M+H]⁺ at m/z 166.1227 in positive electrospray ionization (ESI) mode, consistent with its molecular formula C₁₀H₁₅ON. mdpi.com Tandem mass spectrometry (MS/MS) is used to generate characteristic fragmentation patterns for structural confirmation. A common fragmentation pathway for the [M+H]⁺ ion of ephedrine involves the neutral loss of a water molecule (H₂O) and the subsequent loss of the methyl amino group. mdpi.com In Multiple Reaction Monitoring (MRM) mode, specific precursor-to-product ion transitions (e.g., 166→148, 166→117, 166→77) are monitored to provide highly selective and quantitative analysis. ijper.org

Stable Isotope Ratio Mass Spectrometry (IRMS) for Tracing Origin and Synthetic Routes

Stable Isotope Ratio Mass Spectrometry (IRMS) is a specialized analytical tool used to determine the origin of this compound by measuring the ratios of stable isotopes, primarily carbon (¹³C/¹²C) and nitrogen (¹⁵N/¹⁴N). mdma.chresearchgate.net This technique can effectively discriminate between this compound produced by different manufacturing schemes: (a) extraction from Ephedra plants (biosynthetic), (b) full chemical synthesis, or (c) a semi-synthetic process involving fermentation. nih.govscispace.com

The isotopic signatures (expressed as δ¹³C and δ¹⁵N values) are characteristic of the starting materials and processes used. mdma.ch

Biosynthetic ephedrine , extracted from C₃-photosynthetic Ephedra plants, typically has δ¹³C values ranging from -31.1‰ to -26.0‰. mdma.ch

Semi-synthetic ephedrine , which uses sugar from C₄ plants (like sugarcane) as a starting material, has less negative δ¹³C values, typically ranging from -23.1‰ to -22.0‰. mdma.ch

Synthetic ephedrine generally shows δ¹³C values from -29.2‰ to -28.0‰. mdma.ch A more distinct marker for synthetic ephedrine is its δ¹⁵N value, which is significantly more negative than that of natural or semi-synthetic sources. mdma.chresearchgate.net This is attributed to isotopic fractionation during the distillation and purification of the precursor methylamine (B109427). mdma.ch

These isotopic fingerprints are well-correlated between the precursor ephedrine and the final product, such as methamphetamine, making IRMS a valuable tool for law enforcement to trace synthetic routes and the diversion of precursors. mdma.chnih.govscispace.com

| Origin | Synthetic Route | δ¹³C Value (‰) | δ¹⁵N Value (‰) |

|---|---|---|---|

| Biosynthetic | Extraction from C₃ plants | -31.1 to -26.0 | Generally positive |

| Semi-synthetic | Fermentation of C₄ sugar + amination | -23.1 to -22.0 | Generally positive |

| Synthetic | From propiophenone (B1677668) | -29.2 to -28.0 | Significantly negative |

Carbon, Nitrogen, and Hydrogen Isotopic Profiling

The isotopic composition of carbon (¹³C/¹²C), nitrogen (¹⁵N/¹⁴N), and hydrogen (²H/¹H) in this compound provides a unique "fingerprint" that reflects its manufacturing origin. jpionline.org These ratios are expressed in delta (δ) notation in parts per thousand (‰) relative to international standards.

Carbon (δ¹³C): The δ¹³C values in this compound are influenced by the carbon source and the photosynthetic pathway of the plant in the case of natural ephedrine. mdma.ch Natural this compound, extracted from Ephedra species (C3 plants), typically exhibits δ¹³C values ranging from -31.1‰ to -26.0‰. mdma.ch Semi-synthetic routes that utilize sugars from C4 or CAM plants can result in different δ¹³C signatures. Fully synthetic this compound, derived from petroleum-based precursors like propiophenone, shows δ¹³C values in the range of -29.2‰ to -28.0‰. mdma.ch

Nitrogen (δ¹⁵N): The nitrogen isotope ratio is particularly effective in distinguishing between different production methods. mdma.ch The source of nitrogen in natural this compound is nitrate (B79036) or ammonia from the soil, leading to δ¹⁵N values that differ significantly from synthetic and semi-synthetic products. scispace.com In contrast, both semi-synthetic and fully synthetic pathways often employ methylamine as the nitrogen source. scispace.com However, the purification of commercially produced methylamine through distillation can lead to a significant depletion of ¹⁵N, resulting in more negative δ¹⁵N values for fully synthetic ephedrine. mdma.chscispace.com Semi-synthetic and biosynthetic ephedrine generally have δ¹⁵N values ranging from +3.8‰ to +10.6‰, while synthetic ephedrine shows values from -10.5‰ to -10.0‰. scispace.com

Hydrogen (δ²H): The deuterium (B1214612) (²H) content provides another layer of discrimination. nih.gov Biosynthetic ephedrine has been found to have low deuterium content, with δ²H values ranging from -193‰ to -151‰. nih.gov In contrast, fully synthetic ephedrine shows a δ²H range of -73‰ to -30‰. nih.gov Semi-synthetic ephedrines exhibit a wide range of δ²H values depending on the specific starting materials, such as pyruvic acid (+75‰ to +148‰) or molasses (-74‰ to +243‰), making this isotope particularly useful for detailed classification. nih.gov

The combination of these three isotopic measurements provides a robust method for profiling this compound.

Table 1: Isotopic Profiles of this compound by Origin

Differentiation of Natural, Semi-Synthetic, and Fully Synthetic this compound

The distinct isotopic signatures discussed above allow for the clear differentiation of this compound from its various origins. mdma.ch While chemically identical, this compound samples from different production routes can be distinguished by plotting their multi-isotope data. unodc.org

Natural this compound: This is produced by extraction from the Ephedra plant. unodc.org Its isotopic profile is characterized by δ¹³C values typical of C3 plants and relatively high δ¹⁵N and low δ²H values. mdma.chnih.gov

Semi-Synthetic this compound: This method involves the fermentation of sugars (like molasses) to produce an intermediate, followed by chemical amination. unodc.org This process results in δ¹⁵N values similar to natural ephedrine but can have a very wide and distinct range of δ²H values. nih.govunodc.org

Fully Synthetic this compound: This route involves complete chemical synthesis, often starting from propiophenone. acs.org It is clearly distinguished by its significantly more negative δ¹⁵N values, a result of isotopic fractionation during the purification of the methylamine reagent. mdma.chscispace.com The δ²H values are also distinct from natural ephedrine. nih.gov

By using a multi-isotope approach (δ¹³C, δ¹⁵N, and δ²H), a comprehensive and definitive classification of this compound's origin can be achieved. jpionline.orgresearchgate.net This analytical strategy is a powerful tool in chemical sourcing and profiling. unodc.org

Table 2: Key Differentiating Isotopic Markers for this compound Origin

Preclinical Mechanistic Investigations of D Ephedrine in Non Human Biological Systems

In Vitro Cell Culture Models for Cellular Response Studies

The cellular responses to d-ephedrine and related compounds have been explored in various in vitro models to understand their mechanisms of action at a subcellular level.